Heptadecasphinganine

Overview

Description

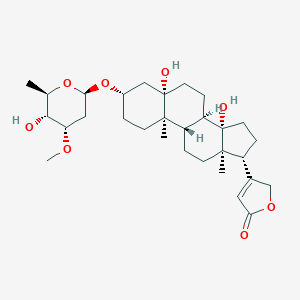

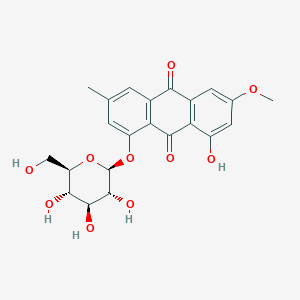

Heptadecasphinganine, also known as C17 Sphinganine, is an aminodiol and a sphingoid . It is a molecular entity capable of accepting a hydron from a donor (Bronsted acid) via an organic amino compound .

Molecular Structure Analysis

Heptadecasphinganine has a molecular formula of C17H37NO2 . Its InChI (International Chemical Identifier) is InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1 . The SMILES (Simplified Molecular Input Line Entry System) representation is OCC@@HC@@HCCCCCCCCCCCCCC .

Physical And Chemical Properties Analysis

Heptadecasphinganine has a net charge of 0, an average mass of 287.482, and a monoisotopic mass of 287.28243 . Unfortunately, the specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data .

Scientific Research Applications

Biomedical Research: Role in Cell Regulation

Heptadecasphinganine plays a crucial role in cell regulation, particularly in the sphingolipid biosynthesis pathway . It is involved in the modulation of cell growth and signal transmission. As a sphingoid base precursor of ceramide, it contributes significantly to the structural integrity of cellular membranes and has been implicated in various cellular processes including apoptosis .

Pharmacology: Inhibition of Protein Kinase C

This compound has been identified as an inhibitor of protein kinase C (PKC), a family of enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . By inhibiting PKC, Heptadecasphinganine can influence signal transduction pathways and has potential therapeutic implications in diseases where PKC is abnormally activated .

Neuroscience: Sphingolipid Metabolism

Heptadecasphinganine is a key molecule in the metabolism of sphingolipids, which are essential components of neuronal membranes and play a role in protecting the nerve cell, as well as in signal transmission. Abnormalities in sphingolipid metabolism have been linked to several neurodegenerative diseases, making this compound a valuable tool for neuroscience research .

Cardiovascular Research: Cholesterol Esterification Inhibition

Research has shown that Heptadecasphinganine can inhibit the esterification of cholesterol, particularly the low-density lipoprotein-induced esterification, by blocking post-lysosomal cholesterol transport . This action could have significant implications for the management and treatment of atherosclerosis and other cardiovascular diseases.

Oncology: Apoptosis and Cancer Therapy

The accumulation of Heptadecasphinganine has been associated with the induction of apoptosis, a process of programmed cell death that is often dysregulated in cancer cells . Understanding its role in apoptosis can lead to new approaches in cancer therapy, particularly in designing drugs that can trigger cell death in cancerous cells.

Microbiology: Biomarker for Microbial Diversity

Heptadecasphinganine serves as a biomarker for studying microbial diversity. Its presence and levels can provide insights into the composition and functions of microbial communities, which is essential for environmental monitoring and understanding the ecological impact of microorganisms .

Material Science: Synthesis of Biomaterials

The compound’s structural properties make it a candidate for the synthesis of novel biomaterials and polymers. Research into developing new methods for its synthesis, including enzymatic and microbial fermentation approaches, is ongoing. These materials could have applications in biotechnology and medicine, such as in tissue engineering and drug delivery systems .

Mechanism of Action

Heptadecasphinganine, also known as (2S,3R)-2-aminoheptadecane-1,3-diol, is a sphingoid base precursor of ceramide . This compound plays a vital role in cell regulation, cell growth modulation, and signal transmission .

Target of Action

The primary targets of Heptadecasphinganine are proteins involved in the sphingolipid biosynthesis pathway . It interacts with these proteins to influence the production of ceramide, a key component of the cell membrane .

Mode of Action

Heptadecasphinganine interacts with its targets by binding to the active sites of enzymes involved in the sphingolipid biosynthesis pathway . This interaction can inhibit the activity of protein kinase C , a key enzyme in this pathway, leading to changes in the production of ceramide .

Biochemical Pathways

Heptadecasphinganine is involved in the sphingolipid biosynthesis pathway . By inhibiting protein kinase C, it can perturb the normal function of this pathway, leading to alterations in the production of ceramide . This can have downstream effects on various cellular processes, including cell growth and signal transmission .

Result of Action

The inhibition of protein kinase C by Heptadecasphinganine can lead to a decrease in the production of ceramide . This can result in changes to the cell membrane’s composition and function, potentially affecting cell growth and signal transmission . In addition, the accumulation of Heptadecasphinganine can stimulate apoptosis , or programmed cell death.

properties

IUPAC Name |

(2S,3R)-2-aminoheptadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQUQCFJDMSIJF-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390606 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-aminoheptadecane-1,3-diol | |

CAS RN |

32164-02-6 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is heptadecasphinganine and why is it relevant in the context of these studies?

A1: Heptadecasphinganine, also known as d17:0, is a long-chain base found in certain glycosphingolipids. In the provided research article [], heptadecasphinganine was identified as a major long-chain base component in blood group A-active glycolipids isolated from hog stomach mucosa. These glycolipids are complex molecules with potential roles in cell signaling and immune recognition.

Q2: How does the presence of heptadecasphinganine in the hog stomach mucosa glycolipids compare to other sources or types of glycosphingolipids?

A2: While the provided research focuses specifically on hog stomach mucosa [], the presence and relative abundance of different long-chain bases like heptadecasphinganine can vary significantly across different organisms, tissues, and even within different glycosphingolipid classes. Further research is needed to understand the specific significance of heptadecasphinganine in these A-active glycolipids compared to other long-chain bases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)